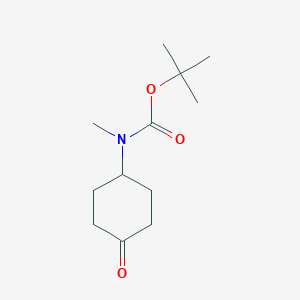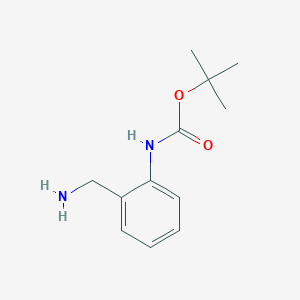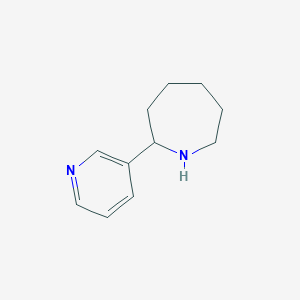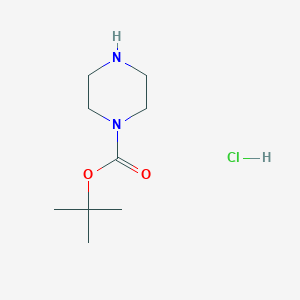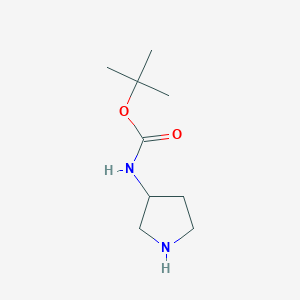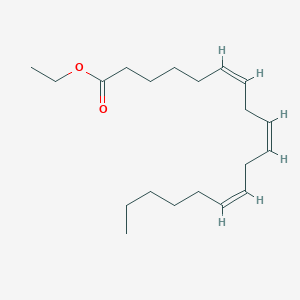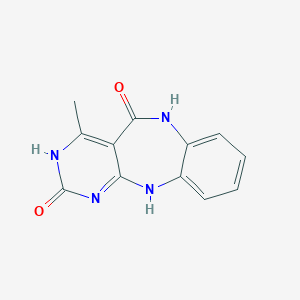![molecular formula C6H4N2S B153573 噻吩并[2,3-d]嘧啶 CAS No. 272-24-2](/img/structure/B153573.png)
噻吩并[2,3-d]嘧啶
概述
描述
Thieno[2,3-d]pyrimidine is a heterocyclic compound that consists of a fused thiophene and pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines, which are fundamental components of nucleic acids. Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties .
科学研究应用
Thieno[2,3-d]pyrimidine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex molecules and as ligands in coordination chemistry.
Biology: Studied for their interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.
作用机制
Target of Action
Thieno[2,3-d]pyrimidine derivatives are known to target various enzymes and pathways, playing a significant role in cancer treatment . They have been found to inhibit protein kinases (PKs) , which are critical to the progression of cancer . Mutations in PKs can lead to oncogenesis . Thieno[2,3-d]pyrimidine derivatives have also been reported to target EZH2 , VEGFR-2 , and D-Dopachrome Tautomerase .
Mode of Action
Thieno[2,3-d]pyrimidine interacts with its targets, leading to changes in cellular processes. For instance, it inhibits the activity of protein kinases, which are involved in cellular communication problems in cancer treatment . It also inhibits EZH2 , VEGFR-2 , and D-Dopachrome Tautomerase , affecting their normal functioning.
Biochemical Pathways
Thieno[2,3-d]pyrimidine affects several biochemical pathways. It inhibits various enzymes and pathways, disrupting the normal functioning of cancer cells . It has been found to inhibit de novo purine biosynthesis at 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . It also inhibits mitochondrial serine hydroxymethyl transferase 2 (SHMT2) .
Result of Action
Thieno[2,3-d]pyrimidine has significant molecular and cellular effects. It has been found to have potent antitumor activity against various cancer cell lines . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . It also suppresses the proliferation of non-small cell lung cancer cells .
生化分析
Biochemical Properties
Thieno[2,3-d]pyrimidine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been synthesized as an inhibitor of EZH2, a protein that plays a crucial role in gene expression and cell proliferation . The compound’s interaction with this protein can significantly affect cell morphology and induce apoptosis in a concentration-dependent manner .
Cellular Effects
Thieno[2,3-d]pyrimidine has profound effects on various types of cells and cellular processes. It has been found to inhibit the growth of several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 . This compound influences cell function by affecting cell signaling pathways and altering gene expression .
Molecular Mechanism
At the molecular level, Thieno[2,3-d]pyrimidine exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an inhibitor of EZH2, thereby affecting the methylation status of histones and altering gene expression . This leads to changes in cell morphology and can induce apoptosis .
Metabolic Pathways
Thieno[2,3-d]pyrimidine is involved in various metabolic pathways due to its interaction with enzymes like EZH2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods: Industrial production of thieno[2,3-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions: Thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the thiophene ring, introducing functional groups that enhance biological activity.
Reduction: Reduction reactions can be used to modify the pyrimidine ring, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which exhibit enhanced biological activities .
相似化合物的比较
- Thieno[3,2-d]pyrimidine
- Thieno[3,4-b]pyridine
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-b]pyridine
Thieno[2,3-d]pyrimidine stands out due to its versatility and potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
属性
IUPAC Name |
thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-9-6-5(1)3-7-4-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWBRNXDKNIQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481268 | |
| Record name | Thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-24-2 | |
| Record name | Thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological targets of thieno[2,3-d]pyrimidine derivatives?
A1: Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising activity against various biological targets, including:
- Epidermal Growth Factor Receptor (EGFR): Thieno[2,3-d]pyrimidines act as bioisosteres of 4-anilinoquinazolines, known EGFR inhibitors, demonstrating improved EGFR inhibitory activity in some cases. []
- VEGFR-2: Studies highlight the potential of thieno[2,3-d]pyrimidines as VEGFR-2 inhibitors, potentially hindering cancer cell proliferation, migration, and angiogenesis. [, ]
- Protoporphyrinogen IX Oxidase (PPO): Thieno[2,3-d]pyrimidine-2,4-diones demonstrate potent PPO inhibitory activity, making them promising candidates for herbicide development. []
- TrmD: Certain thieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory activity against bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), offering a novel mechanism for antibacterial action. []
- QcrB: Research identifies 4-amino-thieno[2,3-d]pyrimidines as a new class of QcrB inhibitors, targeting the cytochrome bc1 complex in Mycobacterium tuberculosis, making them potential anti-tuberculosis agents. []
Q2: How do thieno[2,3-d]pyrimidines exert their antiproliferative effects in cancer cells?
A2: Studies reveal that thieno[2,3-d]pyrimidine derivatives, particularly those targeting VEGFR-2, exert antiproliferative effects through multiple mechanisms:
- Cell Cycle Arrest: Compound 18, a potent VEGFR-2 inhibitor, induced cell cycle arrest in the G2/M phase in MCF-7 cancer cells. []
- Apoptosis Induction: Compound 18 also demonstrated the ability to induce apoptosis in MCF-7 cells, evident by an increase in BAX levels and a decrease in Bcl-2 levels. []
- Caspase Activation: Compound 18 significantly increased the levels of caspase-8 and caspase-9, further supporting its role in promoting apoptosis. []
Q3: What are the downstream consequences of QcrB inhibition by 4-amino-thieno[2,3-d]pyrimidines in Mycobacterium tuberculosis?
A3: Inhibition of the QcrB subunit, a component of the cytochrome bc1 complex, disrupts the electron transport chain in Mycobacterium tuberculosis. This disruption leads to:
- Decreased ATP Levels: The inhibition of the electron transport chain reduces ATP synthesis, ultimately hindering bacterial growth. []
- Enhanced Activity Against Cytochrome bd Oxidase Deficient Mutants: The efficacy of 4-amino-thieno[2,3-d]pyrimidines is enhanced in Mycobacterium tuberculosis mutants lacking cytochrome bd oxidase, a hallmark of cytochrome bc1 inhibitors. []
Q4: What is the core structure of thieno[2,3-d]pyrimidine?
A4: Thieno[2,3-d]pyrimidine consists of a pyrimidine ring fused to a thiophene ring. The numbering starts from one of the nitrogen atoms in the pyrimidine ring and proceeds around the molecule.
Q5: How does the molecular weight of thieno[2,3-d]pyrimidine derivatives vary with substituents?
A5: The molecular weight of thieno[2,3-d]pyrimidine derivatives is influenced by the nature and size of substituents attached to the core structure. Simple derivatives may have molecular weights below 200 g/mol, while more complex structures with multiple aromatic rings or bulky substituents can exceed 500 g/mol.
Q6: What spectroscopic techniques are commonly used to characterize thieno[2,3-d]pyrimidine derivatives?
A6: Several spectroscopic techniques are employed for structural characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): NMR provides valuable information about the number and types of hydrogen and carbon atoms in the molecule, their chemical environment, and their connectivity, aiding in structure elucidation. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule based on their characteristic absorption bands, providing insights into the molecule's structure. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the molecule, offering crucial information for structure confirmation and identification of fragments. [, , ]
Q7: How do structural modifications on the thieno[2,3-d]pyrimidine scaffold affect their biological activity?
A7: Research highlights the significant impact of structural modifications on the biological activity of thieno[2,3-d]pyrimidines.
- Substituents at Position 2: Introducing a 2,4-dihydroxybenzene moiety at position 2 enhances anti-tyrosinase activity. []
- Substituents at Position 4: Compounds with piperidino substituents at position 4 exhibit potent antiproliferative activity against various cancer cell lines. []
- Substituents at Position 6: Incorporating a p-methoxyureidophenyl moiety at position 6 significantly increases the potency and oral bioavailability of thieno[2,3-d]pyrimidine-2,4-dione derivatives as LHRH receptor antagonists. []
- Hybrid Molecules: Combining thieno[2,3-d]pyrimidine with other pharmacophores, such as benzimidazole, at position 6 enhances antimicrobial activity, particularly against Staphylococcus aureus. []
- Bridge Length Variations: Thieno[2,3-d]pyrimidine benzoyl antifolates with varying bridge lengths (2-8 carbons) at position 6 exhibit selectivity for folate receptor alpha and beta, influencing their antitumor activity. []
Q8: What structural features are essential for the potent inhibition of VEGFR-2 by thieno[2,3-d]pyrimidine derivatives?
A8: Studies on thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors suggest that:
- Aryl or heteroaryl substitutions at position 6: These modifications appear to be crucial for achieving high inhibitory potency against VEGFR-2. [, ]
- Specific functional groups: The presence of certain functional groups, such as amides or sulfonamides, within the substituents at position 6 can significantly influence the inhibitory activity. []
Q9: How does the length of the carbon bridge at position 6 of thieno[2,3-d]pyrimidine benzoyl antifolates affect their selectivity for folate receptors?
A9: Research indicates that a 4-carbon bridge at position 6 of thieno[2,3-d]pyrimidine benzoyl antifolates confers optimal selectivity for folate receptor alpha (FRα) over the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)
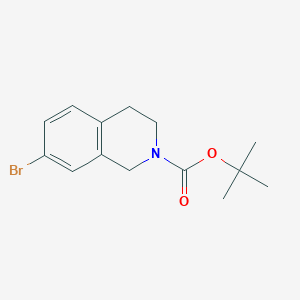

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)
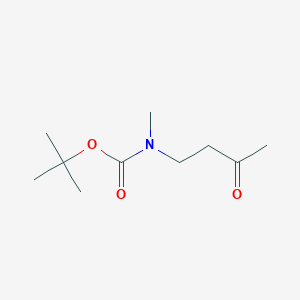
![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)
